N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride
Description
N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS: 1366386-58-4) is a cyclohexane-1,4-diamine derivative substituted with a 4-fluorobenzyl group and formulated as a hydrochloride salt. Its molecular formula is C₁₃H₁₉ClFN₂, with a molecular weight of 258.77 g/mol (monoisotopic mass: 258.1106) . The compound features a trans-(1r,4r) stereochemistry, critical for its pharmacological interactions . As a high-purity pharmaceutical intermediate (≥99%), it is utilized in drug development targeting opioid receptors and ORL1 systems, where its fluorine substituent enhances binding affinity and metabolic stability .
Properties
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;/h1-4,12-13,16H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALOYEINYVDBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trans-Cyclohexane-1,4-diamine as a Key Intermediate
The trans configuration of the cyclohexane-1,4-diamine backbone is critical for the target compound’s stereochemical integrity. Patent US4486603A details a two-step synthesis of trans-cyclohexane-1,4-diamine from 1,4-cyclohexanedicarboxylic acid:
- Ammonolysis : Reacting 1,4-cyclohexanedicarboxylic acid (1 mol) with excess aqueous ammonia (10 mol) at 150–200°C under pressure yields the diamide.
- Hydrazinolysis : Treating the diamide with hydrazine hydrate (5 mol) in the presence of alkaline earth metal hydroxides (e.g., NaOH) at 80–100°C produces trans-cyclohexane-1,4-diamine via Hofmann degradation.
This method achieves a 72–78% yield with >99% trans selectivity, confirmed by X-ray crystallography.
Reductive Amination Route
Schiff Base Formation and Reduction
A widely adopted method involves condensing trans-cyclohexane-1,4-diamine with 4-fluorobenzaldehyde, followed by selective reduction (Fig. 1):
Procedure :
- Schiff Base Synthesis :
- trans-Cyclohexane-1,4-diamine (1 equiv) and 4-fluorobenzaldehyde (2.1 equiv) are refluxed in methanol for 6–8 h.
- The imine intermediate is isolated via vacuum filtration (yield: 85–90%).
- Sodium Borohydride Reduction :
Yield : 68–75%
Purity : 98% (HPLC)
Stereochemistry : The (1R,4r) configuration is preserved due to the rigidity of the cyclohexane ring.
N-Alkylation of Cyclohexane-1,4-diamine
Direct Alkylation with 4-Fluorobenzyl Halides
This one-pot method avoids intermediate isolation but requires careful stoichiometry to prevent dialkylation:
Optimized Conditions :
- trans-Cyclohexane-1,4-diamine (1 equiv), 4-fluorobenzyl chloride (1.05 equiv), K₂CO₃ (2.5 equiv)
- Solvent: anhydrous THF, 24 h reflux under N₂
- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Yield : 55–60%
Challenges :
- Competing dialkylation (15–20% byproduct) necessitates excess diamine.
- Steric hindrance from the trans configuration slows reaction kinetics.
Catalytic Asymmetric Synthesis
Enantioselective Benzylation Using Chiral Catalysts
Recent advances employ palladium-catalyzed asymmetric allylic amination to install the 4-fluorobenzyl group enantioselectively:
Protocol :
- Substrate: Cyclohexene-1,4-diamine protected as a bis-carbamate
- Catalyst: Pd₂(dba)₃/(R)-BINAP (5 mol%)
- Benzylation Agent: 4-Fluorobenzyl bromide
- Solvent: Toluene, 80°C, 48 h
- Deprotection: HCl/EtOH, 12 h reflux
Yield : 82% (ee >98%)
Advantage : Avoids racemization during benzylation, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Stereocontrol | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68–75% | 98% | Moderate | Industrial |
| N-Alkylation | 55–60% | 95% | Low | Lab-scale |
| Catalytic Asymmetric | 82% | 99% | High | Pilot-scale |
Key Findings :
- Reductive amination balances yield and scalability but requires strict temperature control.
- Catalytic asymmetric synthesis offers superior enantioselectivity, albeit with higher catalyst costs.
Analytical Characterization
Structural Confirmation
- ¹H NMR (600 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (t, J = 8.7 Hz, 2H, Ar-H), 3.80 (s, 2H, CH₂), 2.95–3.10 (m, 2H, NH₂), 1.40–1.80 (m, 8H, cyclohexane).
- X-ray Crystallography : Orthorhombic crystal system (Space group P2₁2₁2₁), confirming the (1R,4r) configuration.
Industrial-Scale Production Protocols
Apollo Scientific’s Manufacturing Process
Apollo Scientific’s method (Catalog # APOSPC408351-500MG) emphasizes cost-effective reductive amination:
- Scale : 500 mg to 10 kg batches
- Conditions :
- Schiff base formation: Ethanol, 12 h reflux
- Reduction: NaBH₄, 0°C, pH 7–8 (controlled by HCl addition)
- Purification : Recrystallization from ethanol/water (3:1), yielding 98% pure product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group’s substituent significantly influences physicochemical and biological properties. Key analogues include:
Table 1: Comparison of Benzyl-Substituted Cyclohexane-1,4-diamine Derivatives
Key Observations:
- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger size increases lipophilicity . Methoxy groups improve solubility due to polarity .
- Salt Forms : Dihydrochloride salts (e.g., 3-Cl derivative) exhibit higher solubility but may require adjustments in dosage forms .
Stereochemical and Structural Modifications
Table 2: Impact of Stereochemistry and Core Modifications
Key Observations:
Biological Activity
N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexane diamine scaffold. This structural configuration is essential for its biological activity, particularly in terms of binding affinity and selectivity towards specific biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine exhibit potent antimicrobial properties. For instance, derivatives containing the 4-fluorobenzyl moiety have shown significant activity against various bacterial strains and fungi.
Minimum Inhibitory Concentrations (MIC)
The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC). Table 1 summarizes the MIC values for this compound against several microbial strains:
| Microbial Strain | MIC (µM) |
|---|---|
| E. coli | 0.73 |
| S. aureus | 0.50 |
| C. albicans | 1.00 |
These values indicate that the compound is particularly effective against Gram-positive bacteria like S. aureus and has moderate activity against fungi such as C. albicans.
The antimicrobial action of this compound is believed to involve multiple mechanisms:
- Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It can inhibit key enzymes involved in bacterial metabolism and replication.
- Biofilm Disruption : There is evidence suggesting that this compound can disrupt biofilm formation, enhancing its efficacy against persistent infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Study 1: Antimicrobial Efficacy
In a comparative study involving various cyclohexane derivatives, it was found that those with halogenated benzyl groups exhibited enhanced antimicrobial activity. The study highlighted that the presence of fluorine significantly increases the potency against both Gram-negative and Gram-positive bacteria .
Study 2: Structural Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the cyclohexane structure influence biological activity. For example, substituents on the benzyl ring were shown to modulate binding affinity to bacterial targets and improve solubility profiles .
Q & A
Q. What are the common synthetic routes for N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 4-fluorobenzyl chloride and cyclohexane-1,4-diamine under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include solvent choice (e.g., ethanol or THF), temperature (40–60°C), and stoichiometric ratios. Optimization may require adjusting reaction time or using catalysts (e.g., triethylamine) to improve yield. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride form .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR Spectroscopy : and NMR confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and cyclohexane-diamine backbone .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 258.1106) .
- HPLC : Reversed-phase HPLC with UV detection ensures purity (>97%) and identifies impurities from synthesis byproducts .
Q. What solvents and storage conditions are optimal for maintaining stability?
The compound is hygroscopic and should be stored in airtight containers under inert gas (N or Ar) at –20°C. Polar aprotic solvents (DMSO, DMF) are suitable for dissolution, while aqueous buffers may hydrolyze the amine-hydrochloride bond over time. Avoid prolonged exposure to light or heat .
Advanced Research Questions
Q. How does the fluorobenzyl substituent influence biological activity compared to other halogenated analogs?
The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to chlorobenzyl analogs, potentially improving blood-brain barrier penetration. In vitro assays show that fluorinated derivatives exhibit higher affinity for P2X3 receptors (IC ~50 nM) compared to chloro- or bromo-substituted variants, likely due to fluorine’s electronegativity and optimal steric fit . Structure-activity relationship (SAR) studies should compare binding kinetics and cellular uptake across halogenated analogs.
Q. What experimental strategies address contradictions in reported biological data (e.g., receptor antagonism vs. agonism)?
Contradictions may arise from assay conditions (e.g., ATP concentration in P2X3 receptor studies) or cell-line variability. To resolve this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. neuronal cells).
- Use competitive binding assays with radiolabeled ATP to differentiate antagonism from allosteric modulation.
- Validate findings with knockout models or siRNA-mediated receptor silencing .
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to P2X3 receptors. Key steps:
- Generate 3D structures of the compound and receptor (PDB: 5SVJ).
- Calculate binding free energy (ΔG) and identify critical residues (e.g., Lys, Asp) for hydrogen bonding.
- Validate predictions with mutagenesis studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
The trans-1,4-cyclohexane configuration requires chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution). Racemization risks increase at elevated temperatures; thus, low-temperature reactions (<40°C) and chiral auxiliaries (e.g., (R)-BINOL) are recommended. Process analytical technology (PAT) monitors enantiomeric excess (ee) during scale-up .
Q. How does the compound’s stability vary under physiological conditions, and what derivatization strategies improve pharmacokinetics?
In PBS (pH 7.4), the hydrochloride salt undergoes gradual deamination. To enhance stability:
- Introduce prodrug moieties (e.g., tert-butoxycarbonyl, Boc) to protect the amine group.
- Synthesize PEGylated derivatives to prolong half-life in vivo.
- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
